molecular formula C8H11NOS B14841241 3-(Aminomethyl)-5-(methylthio)phenol

3-(Aminomethyl)-5-(methylthio)phenol

Cat. No.: B14841241
M. Wt: 169.25 g/mol
InChI Key: QJJOVBAFJVMNBT-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-(methylsulfanyl)phenol is an organic compound with the molecular formula C8H11NOS It features a phenolic group, an aminomethyl group, and a methylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-5-(methylsulfanyl)phenol typically involves multi-step organic reactions One common method starts with the nitration of 3-methylphenol to form 3-nitro-5-methylphenol This intermediate is then subjected to reduction to yield 3-amino-5-methylphenol

Industrial Production Methods

Industrial production of 3-(aminomethyl)-5-(methylsulfanyl)phenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Methylsulfanyl donors like methylthiolate (CH3S-) under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-5-(methylsulfanyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-5-(methylsulfanyl)phenol involves its interaction with molecular targets such as growth factor receptor kinase (GRK) and protein kinase C. By binding to the ATP-binding site of these enzymes, it prevents ATP from binding and phosphorylating the target proteins, thereby inhibiting their activity . This inhibition can lead to reduced cellular proliferation and potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-5-(methylsulfanyl)phenol is unique due to the presence of both the aminomethyl and methylsulfanyl groups, which confer distinct chemical properties and biological activities. These functional groups enable specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-(aminomethyl)-5-methylsulfanylphenol

InChI

InChI=1S/C8H11NOS/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,5,9H2,1H3

InChI Key

QJJOVBAFJVMNBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)O)CN

Origin of Product

United States

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